

palladium-catalyzed reactions involving 1-Bromo-4-(tert-butyl)-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-4-(tert-butyl)-2-methylbenzene
Cat. No.:	B8585258

[Get Quote](#)

An In-Depth Guide to Palladium-Catalyzed Reactions of **1-Bromo-4-(tert-butyl)-2-methylbenzene**: Application Notes and Protocols

Introduction: The Versatility of a Sterically Hindered Building Block

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount for the assembly of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled efficiency, selectivity, and functional group tolerance.^{[1][2]} This guide focuses on a particularly valuable building block: **1-Bromo-4-(tert-butyl)-2-methylbenzene**. The presence of a bulky tert-butyl group and a methyl group flanking the reactive carbon-bromine bond introduces significant steric hindrance. This structural feature can be leveraged to control regioselectivity and influence the properties of the resulting products, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, step-by-step protocols for several key palladium-catalyzed reactions but also delves into the underlying mechanistic principles that govern these transformations. By understanding the "why" behind each step, scientists can

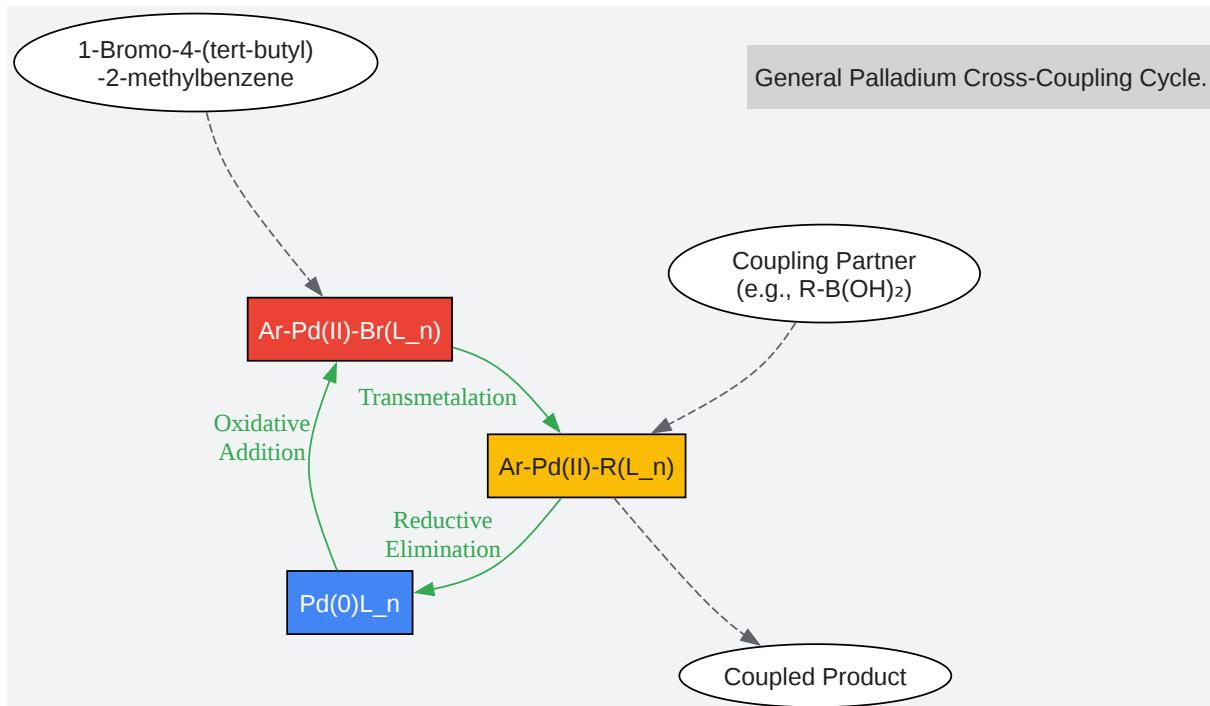
better troubleshoot experiments, optimize conditions, and adapt these methodologies to their specific synthetic targets.

Core Principles: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two organic fragments while regenerating the active catalyst.^{[3][4]} While variations exist for different named reactions, the fundamental cycle for cross-coupling generally involves three key stages:

- Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of **1-Bromo-4-(tert-butyl)-2-methylbenzene**. This step forms a new, planar Pd(II) complex. The rate of this step is often influenced by the electron density of the aryl halide and the nature of the ancillary ligands on the palladium center.^{[1][2]}
- Transmetalation (or Migratory Insertion): In reactions like the Suzuki or Sonogashira coupling, a second organic partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.^{[1][2]} For reactions like the Heck coupling, an alkene coordinates to the palladium and then inserts into the Aryl-Pd bond (migratory insertion).
- Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the Pd(II) center couple together, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.^[1]

The efficiency and outcome of this cycle are critically dependent on the choice of ligands, which are organic molecules that coordinate to the palladium atom. Ligands modulate the catalyst's stability, solubility, and reactivity by altering the steric and electronic environment around the metal center.^{[5][6][7]} Electron-rich, bulky phosphine ligands, for example, are known to promote the oxidative addition and reductive elimination steps.^[6]



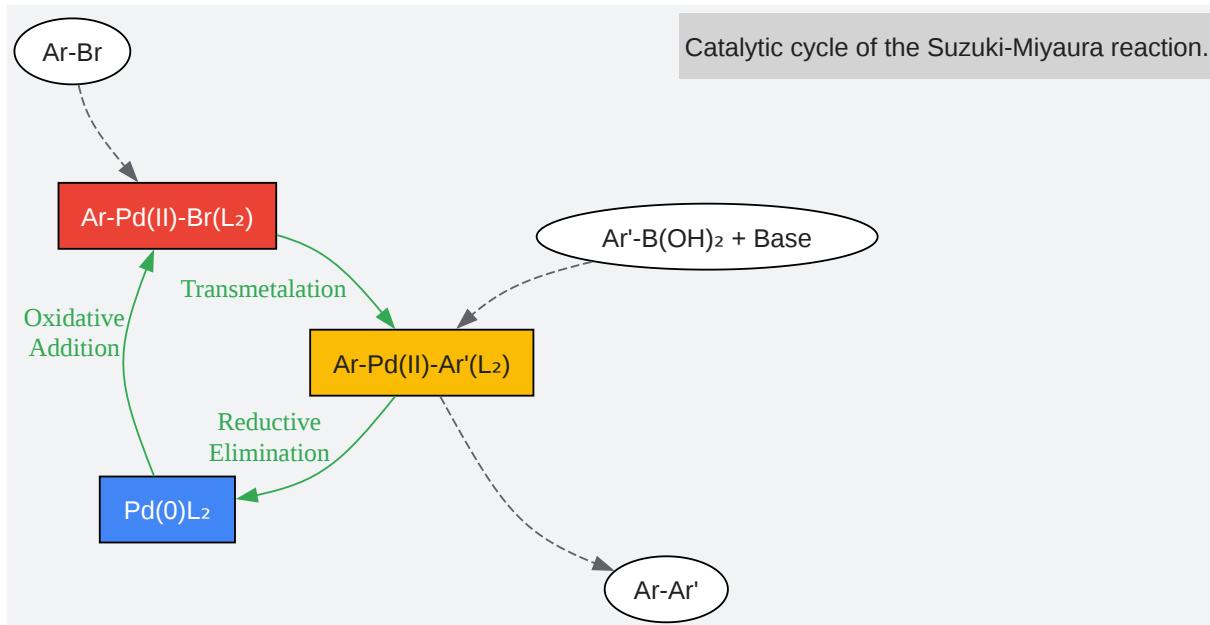
[Click to download full resolution via product page](#)

Caption: General Palladium Cross-Coupling Cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide.^{[8][9]} It is widely used in the pharmaceutical industry due to its mild conditions, tolerance of diverse functional groups, and the low toxicity of the boron-containing reagents.^{[2][8]}

Mechanism Insight: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of 5-tert-butyl-2-methylbiphenyl-2'-carboxylic acid

This protocol details the coupling of **1-Bromo-4-(tert-butyl)-2-methylbenzene** with **2-carboxyphenylboronic acid**.

Materials:

- **1-Bromo-4-(tert-butyl)-2-methylbenzene**
- 2-Carboxyphenylboronic acid

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ($\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$)
- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **1-Bromo-4-(tert-butyl)-2-methylbenzene** (1.0 mmol, 1.0 equiv), 2-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
- Catalyst Addition: Add $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$ (0.03 mmol, 3 mol%).
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species.
- Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a solvent mixture aids in dissolving both the organic and inorganic reagents.
- Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and acidify to pH ~2 with 1 M HCl. This step protonates the carboxylate to

facilitate extraction.

- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
- Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO_4 .
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biphenyl carboxylic acid.

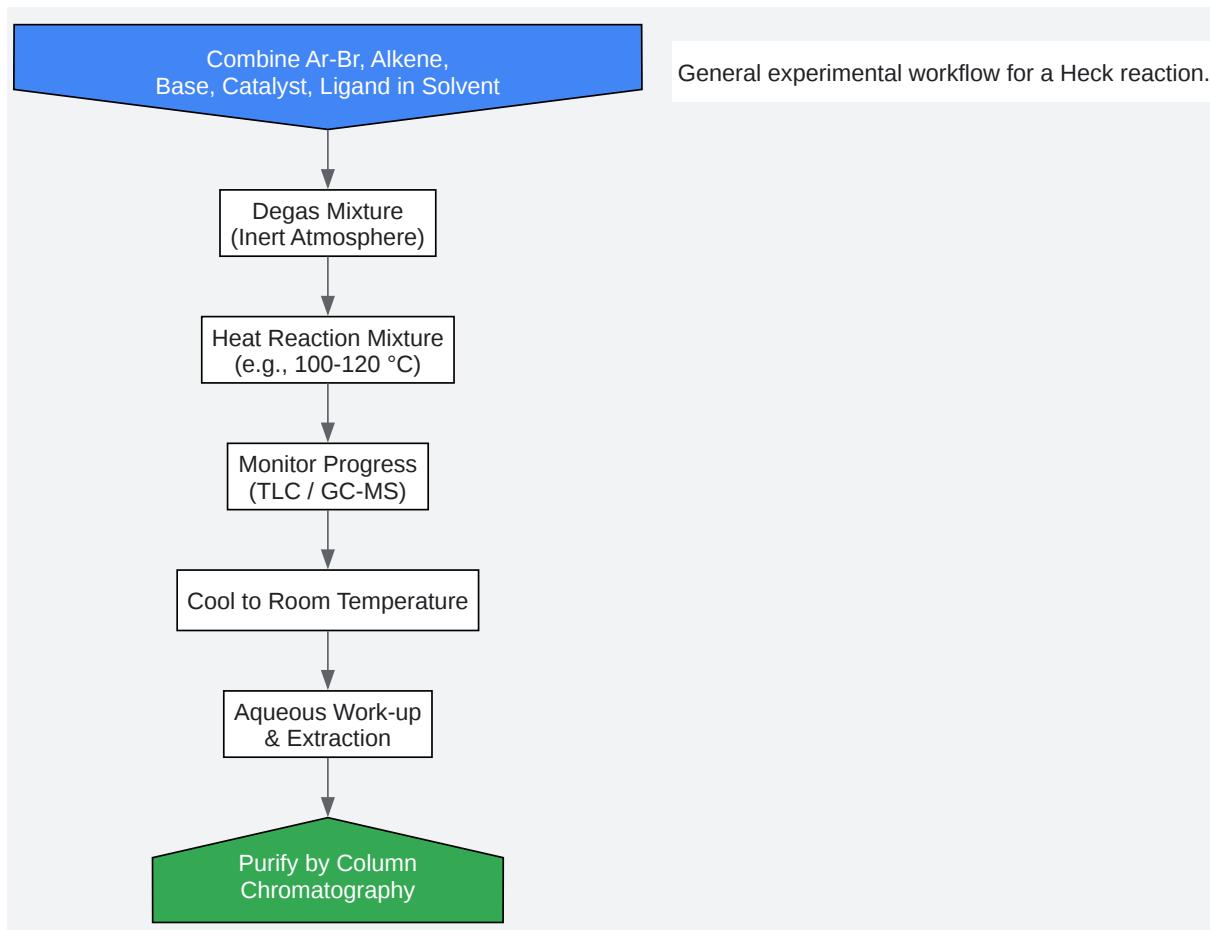
Parameter	Condition	Rationale
Catalyst	$\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$	dppf is a robust ligand that stabilizes the catalyst and promotes high turnover.
Base	K_2CO_3	Essential for activating the boronic acid for transmetalation.
Solvent	1,4-Dioxane / Water (4:1)	Biphasic system effectively dissolves both organic substrate and inorganic base.
Temperature	90 °C	Provides sufficient thermal energy to overcome activation barriers.
Atmosphere	Inert (Argon/Nitrogen)	Protects the sensitive $\text{Pd}(0)$ catalyst from oxidative degradation.

Application 2: Heck Reaction for Alkene Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[\[11\]](#)[\[12\]](#) This reaction is particularly

valuable for synthesizing stilbenes and cinnamates, which are common motifs in natural products and materials science.[13]

Mechanism Insight: The Heck reaction does not involve transmetalation. Instead, after oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion. The cycle is completed by a β -hydride elimination step, which forms the product and a palladium-hydride species. A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst.[14]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Heck reaction.

Protocol: Synthesis of 1-(4-(tert-butyl)-2-methylstyryl)benzene

This protocol details the coupling of **1-Bromo-4-(tert-butyl)-2-methylbenzene** with styrene.

Materials:

- **1-Bromo-4-(tert-butyl)-2-methylbenzene**
- Styrene
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tolyl})_3$)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- Reaction Setup: In a sealable reaction tube equipped with a magnetic stir bar, combine **1-Bromo-4-(tert-butyl)-2-methylbenzene** (1.0 mmol, 1.0 equiv), triethylamine (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).
- Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
- Catalyst/Ligand Addition: Under an argon atmosphere, add Palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%). The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[15]
- Reactant Addition: Add styrene (1.5 mmol, 1.5 equiv) to the mixture.
- Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 18-24 hours.
- Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

- **Washing:** Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
- **Purification:** Filter and concentrate the solution. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene product.[15]

Parameter	Condition	Rationale
Catalyst	$\text{Pd}(\text{OAc})_2$	A common and effective palladium(II) precatalyst that is reduced <i>in situ</i> to Pd(0).
Ligand	$\text{P}(\text{o-tolyl})_3$	A bulky phosphine ligand that promotes catalyst stability and activity.
Base	Triethylamine (Et_3N)	Acts as a scavenger for the HBr generated during the catalytic cycle.
Solvent	DMF	A high-boiling polar aprotic solvent suitable for Heck reactions.
Temperature	110 °C	Higher temperatures are often required to drive the reaction to completion.

Application 3: Sonogashira Coupling for Alkyne Synthesis

The Sonogashira coupling reaction is a highly efficient method for forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond by reacting an aryl halide with a terminal alkyne.[16][17] This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst. [18]

Mechanism Insight: The palladium cycle is similar to other cross-coupling reactions. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is more facile than the direct reaction of the alkyne with the palladium complex.[19]

Protocol: Synthesis of 1-(tert-butyl)-4-methyl-2-(phenylethynyl)benzene

This protocol describes the coupling of **1-Bromo-4-(tert-butyl)-2-methylbenzene** with phenylacetylene.

Materials:

- **1-Bromo-4-(tert-butyl)-2-methylbenzene**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add **1-Bromo-4-(tert-butyl)-2-methylbenzene** (1.0 mmol, 1.0 equiv), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
- Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv). Triethylamine serves as both the base and a solvent.
- Degassing: Degas the solution with a brief stream of argon.
- Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

- Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).
- Work-up: Once the starting material is consumed (as per TLC), filter the reaction mixture through a pad of Celite to remove the salts, washing with diethyl ether.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane is often a suitable eluent) to obtain the desired internal alkyne.

Parameter	Condition	Rationale
Pd Catalyst	Pd(PPh ₃) ₂ Cl ₂	A stable and widely used palladium precatalyst for Sonogashira couplings.
Cu Co-catalyst	CuI	Facilitates the formation of the copper acetylide for efficient transmetalation.
Base/Solvent	Triethylamine (Et ₃ N)	Deprotonates the terminal alkyne and neutralizes the HBr byproduct.
Solvent	THF	A good solvent for dissolving the organic reactants and catalysts.
Temperature	Room Temperature	The dual catalyst system often allows the reaction to proceed under mild conditions.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.^{[20][21]} It has largely replaced harsher classical

methods and is a staple in medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules.[22]

Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a strong base to form a palladium amido complex. Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging reductive elimination step.[23]

Protocol: Synthesis of 4-(4-(tert-butyl)-2-methylphenyl)morpholine

This protocol details the amination of **1-Bromo-4-(tert-butyl)-2-methylbenzene** with morpholine.

Materials:

- **1-Bromo-4-(tert-butyl)-2-methylbenzene**
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous

Procedure:

- Reaction Setup (Glovebox): Inside a glovebox, add $\text{Pd}_2(\text{dba})_3$ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial.
- Reagent Addition: Add **1-Bromo-4-(tert-butyl)-2-methylbenzene** (1.0 mmol, 1.0 equiv).

- Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe under an argon counterflow.
- Reaction: Seal the vial and heat the mixture in an oil bath at 100 °C for 16-24 hours with vigorous stirring.
- Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, eluting with more ether.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

Parameter	Condition	Rationale
Catalyst	Pd ₂ (dba) ₃	A common Pd(0) source, ideal for forming the active catalyst with a ligand.
Ligand	XPhos	A bulky, electron-rich Buchwald ligand designed to facilitate C-N reductive elimination.
Base	NaOtBu	A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
Solvent	Toluene	Anhydrous, non-polar solvent suitable for this moisture-sensitive reaction.
Temperature	100 °C	Facilitates the oxidative addition and reductive elimination steps.

Application 5: Palladium-Catalyzed Cyanation

The introduction of a nitrile (-CN) group onto an aromatic ring is a valuable transformation, as nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to

amines, or converted to tetrazoles.[24] Palladium-catalyzed cyanation provides a direct route from aryl halides to aryl nitriles.

Mechanism Insight: The reaction follows the standard catalytic cycle. A cyanide source (e.g., $\text{Zn}(\text{CN})_2$, $\text{K}_4[\text{Fe}(\text{CN})_6]$) provides the cyanide anion, which participates in a transmetalation-like step with the Ar-Pd(II)-X complex. Reductive elimination then yields the aryl nitrile.

Protocol: Synthesis of 4-(tert-butyl)-2-methylbenzonitrile

This protocol describes the cyanation of **1-Bromo-4-(tert-butyl)-2-methylbenzene** using zinc cyanide.

Materials:

- **1-Bromo-4-(tert-butyl)-2-methylbenzene**
- Zinc Cyanide ($\text{Zn}(\text{CN})_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- **Reaction Setup:** To a reaction tube, add **1-Bromo-4-(tert-butyl)-2-methylbenzene** (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv, providing 1.2 equiv of CN^-), $\text{Pd}_2(\text{dba})_3$ (0.01 mmol, 1 mol%), and dppf (0.024 mmol, 2.4 mol%).
- **Inert Atmosphere:** Seal the tube, and evacuate and backfill with argon three times.
- **Solvent:** Add anhydrous DMF (4 mL) via syringe.
- **Reaction:** Heat the mixture in an oil bath at 120 °C for 12 hours. Caution: This reaction involves toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate safety precautions.

- Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate and ethyl acetate. Stir for 15 minutes.
- Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
- Washing & Drying: Combine the organic layers, wash with brine, and dry over Na_2SO_4 .
- Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to isolate the desired benzonitrile.

Parameter	Condition	Rationale
Catalyst	$\text{Pd}_2(\text{dba})_3$ / dppf	The Pd/dppf system is a highly effective and versatile catalyst for cyanation reactions.
Cyanide Source	$\text{Zn}(\text{CN})_2$	A common, relatively safe, and effective source of cyanide for cross-coupling.
Solvent	DMF	A polar aprotic solvent that helps dissolve the reagents.
Temperature	120 °C	Elevated temperature is typically required for the cyanation of aryl bromides.

Conclusion

1-Bromo-4-(tert-butyl)-2-methylbenzene is a highly adaptable substrate for a wide array of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein demonstrate its utility in constructing diverse and complex molecules through Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively leverage this sterically hindered building block to access novel chemical entities for applications spanning from drug discovery to materials science.

References

- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
- The Role of Phosphine Ligands in Palladium C
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Developing Ligands for Palladium(II)
- Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Google AI Search.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
- Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
- Buchwald-Hartwig Amin
- Heck reaction. (n.d.). Wikipedia.
- Buchwald–Hartwig amin
- Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. (n.d.). Benchchem.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
- Direct C–H Cyanation of Arenes via Organic Photoredox C

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. nobelprize.org [nobelprize.org]
- 3. fiveable.me [fiveable.me]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. nbinno.com [nbino.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. organicreactions.org [organicreactions.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [palladium-catalyzed reactions involving 1-Bromo-4-(tert-butyl)-2-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8585258#palladium-catalyzed-reactions-involving-1-bromo-4-tert-butyl-2-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com